molecular formula C14H12N2O2 B12614328 2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione CAS No. 919533-29-2

2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Cat. No.: B12614328
CAS No.: 919533-29-2
M. Wt: 240.26 g/mol
InChI Key: OSJUKJYZNISLCA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. The reaction proceeds through a series of steps including N-propargylation and subsequent cyclization to form the desired pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The use of solid-phase synthesis and continuous flow reactors are some of the advanced techniques employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c]-1,2,4-triazines
  • Pyrazolo[1,5-a]-1,3,5-triazines

Uniqueness

2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific substitution pattern and the presence of both dimethyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

919533-29-2

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

5,6-dimethyl-1-phenylpyrazolo[1,2-a]pyrazole-3,7-dione

InChI

InChI=1S/C14H12N2O2/c1-9-10(2)15-13(17)8-12(16(15)14(9)18)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

OSJUKJYZNISLCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=O)C=C(N2C1=O)C3=CC=CC=C3)C

Origin of Product

United States

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